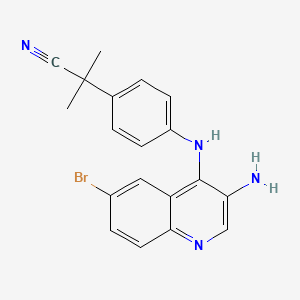

2-(4-((3-氨基-6-溴喹啉-4-基)氨基)苯基)-2-甲基丙腈

描述

The compound “2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile” is a complex organic molecule that contains a quinoline moiety . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms .

Synthesis Analysis

While the specific synthesis process for this compound is not available, quinoline derivatives are generally synthesized by chemists through new strategies on par with the reported methods .科学研究应用

PI3K/mTOR 抑制剂的合成:雷等人 (2015) 描述了合成了一种与您的查询密切相关的化合物,该化合物被用作 PI3K/mTOR 抑制剂中的重要中间体。他们优化了合成方法,该方法可用于合成 NVP-BEZ235 衍生物,这是一种著名的 PI3K/mTOR 抑制剂 (雷飞等人,2015)。

作为荧光增白剂的潜力:Rangnekar 和 Shenoy (1987) 探索了 2-芳基-6-溴喹啉的合成,该化合物可以转化为 6-氨基衍生物,包括所讨论的化合物。他们研究了它们作为荧光增白剂的潜在用途 (D. W. Rangnekar 和 G. Shenoy,1987)。

衍生物的药理活性:Rajveer 等人 (2010) 合成了 6-溴喹唑啉酮衍生物,这些衍生物以其抗炎、镇痛和抗菌特性而闻名。这些与您感兴趣的化合物相关的衍生物经过测试,具有各种药理活性 (Ch. Rajveer 等人,2010)。

抗菌活性:Patel 等人 (2006) 专注于合成更新的喹唑啉酮,包括溴代衍生物,并评估了它们的抗菌活性。这可能表明您的化合物在抗菌研究中具有潜在应用 (J. A. Patel 等人,2006)。

抗疟疾特性:Werbel 等人 (1986) 合成了一系列化合物,包括喹啉衍生物,在各种模型中显示出显着的抗疟疾效力,表明您的化合物在抗疟疾研究中具有潜在应用 (L. M. Werbel 等人,1986)。

合成和生物分子结合特性:Bonacorso 等人 (2018) 报道了 2-(芳基/杂芳基)-6-(吗啉-4-基/吡咯烷-1-基)-(4-三氟甲基)喹啉的合成,这些化合物在结构上与您的化合物相关。他们检查了它们的光物理和生物分子结合特性,表明在材料科学和生物化学中具有潜在应用 (H. Bonacorso 等人,2018)。

作用机制

Target of Action

Quinoline derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . This suggests that 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile may have a similar mode of action.

Biochemical Pathways

These could potentially include pathways involved in DNA synthesis and repair, cell division, and protein synthesis .

Result of Action

Given the known activities of quinoline derivatives, it is likely that the compound has antimicrobial, antimalarial, and potentially anticancer effects .

属性

IUPAC Name |

2-[4-[(3-amino-6-bromoquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4/c1-19(2,11-21)12-3-6-14(7-4-12)24-18-15-9-13(20)5-8-17(15)23-10-16(18)22/h3-10H,22H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQNIUZKXMCFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655021 | |

| Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915019-52-2 | |

| Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

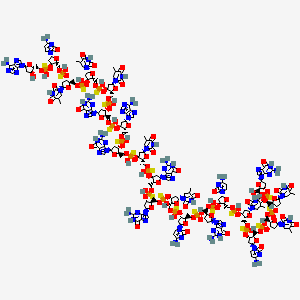

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbonic acid, 4-[2-[[2-(acetylamino)-4-(methylthio)-1-oxobutyl]amino]ethyl]-1,2-phenylene diethyl e](/img/no-structure.png)